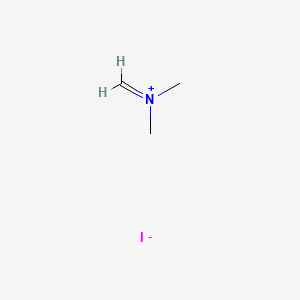

N,N-Dimethylmethyleneammonium iodide

Beschreibung

Eigenschaften

IUPAC Name |

dimethyl(methylidene)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N.HI/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDUZZGYBOWDSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369115 | |

| Record name | Eschenmoser's salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl(methylene)ammounium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33797-51-2, 36627-00-6 | |

| Record name | Methanaminium, N-methyl-N-methylene-, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33797-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl(methylene)ammounium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033797512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eschenmoser's salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylmethyleneammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL(METHYLENE)AMMOUNIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C42I004S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eschenmoser's Salt: A Comprehensive Technical Guide on its Physicochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eschenmoser's salt, formally known as N,N-dimethylmethyleneammonium iodide, is a highly versatile and reactive reagent in modern organic synthesis. Its utility primarily stems from its potent electrophilic nature, enabling the introduction of a dimethylaminomethyl group onto a wide array of nucleophiles. This guide provides an in-depth exploration of the fundamental physical and structural characteristics of Eschenmoser's salt, offering insights into its synthesis, handling, and application. A thorough understanding of these core properties is paramount for its effective and safe utilization in the laboratory, particularly within the context of pharmaceutical research and development where precision and reliability are critical.

Introduction: The Significance of Iminium Salts in Synthesis

Iminium salts are a class of organic compounds characterized by a positively charged nitrogen atom double-bonded to a carbon atom (R₂C=NR₂⁺). This structural motif renders the carbon atom highly electrophilic, making iminium salts powerful reagents for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, Eschenmoser's salt stands out for its stability, reactivity, and broad applicability.[1][2] It was first prepared by the research group of Albert Eschenmoser, after whom it is named.[3]

The primary application of Eschenmoser's salt lies in Mannich-type reactions, where it serves as a reliable source of a synthetically versatile dimethylaminomethyl [-CH₂N(CH₃)₂] group.[4][5] This functionality can be introduced into a wide range of substrates, including enolates, silyl enol ethers, and other acidic ketones.[1][6] The resulting tertiary amines can be further manipulated, for instance, through methylation and subsequent elimination to yield exocyclic methylene groups, a valuable transformation in the synthesis of complex natural products and pharmaceutical intermediates.

Molecular Structure and Bonding

Eschenmoser's salt is an ionic compound with the chemical formula C₃H₈NI.[3][7] It consists of a dimethylaminomethylene cation, [(CH₃)₂NCH₂]⁺, and an iodide anion, I⁻.

The Dimethylaminomethylene Cation: A Resonance-Stabilized Electrophile

The reactivity of Eschenmoser's salt is dictated by the electronic structure of its cation. The dimethylaminomethylene cation is best described as a resonance hybrid of an iminium cation and a carbocation.[3]

References

Eschenmoser's Salt: A Technical Guide to its Discovery, Synthesis, and Application in Modern Organic Chemistry

Introduction

In the landscape of synthetic organic chemistry, few reagents have offered the reliability and versatility for aminomethylation as dimethyl(methylidene)ammonium iodide, universally known as Eschenmoser's salt.[1] This pre-formed iminium salt serves as a highly reactive and clean source of the dimethylaminomethylene cation, [(CH₃)₂N⁺=CH₂].[2] It has become an indispensable tool for the construction of carbon-carbon bonds, particularly in the context of the Mannich reaction, enabling the introduction of the dimethylaminomethyl group onto a wide array of nucleophiles.[1][3] This guide provides an in-depth exploration of the reagent's historical context, synthesis, mechanistic underpinnings, and practical applications, tailored for professionals in chemical research and drug development.

PART 1: The Genesis of a Reagent: Discovery and Context

The development of Eschenmoser's salt arose from the broader research endeavors of the Swiss organic chemist Professor Albert Eschenmoser at ETH Zurich.[4][5] A luminary in the field, Eschenmoser was renowned for his groundbreaking work in the total synthesis of complex natural products, most notably Vitamin B₁₂.[4][5] It was within this culture of tackling immense synthetic challenges that the need for robust and reliable synthetic methods became paramount.

The salt was first reported in a 1971 publication by Eschenmoser's group, including Jakob Schreiber, Hans Maag, and Naoto Hashimoto.[2][6] The classical Mannich reaction, while powerful, often suffered from harsh conditions (requiring strong acid or base), equilibrium limitations, and the generation of side products from the in situ formation of the required iminium ion from formaldehyde and a secondary amine. The genius of Eschenmoser's salt lies in its nature as a stable, isolable, and highly electrophilic iminium species. This pre-formation circumvents the issues of the classical approach, allowing for reactions to proceed under much milder conditions with a broader range of substrates, including sensitive enolates and silyl enol ethers.[2][3]

The reagent is one of several chemical innovations that bear his name, including the Eschenmoser fragmentation and the Eschenmoser sulfide contraction, cementing his legacy in the field of synthetic methodology.[4][5]

PART 2: Synthesis and Physicochemical Properties

The efficacy of Eschenmoser's salt is predicated on its purity. Discoloration, typically yellowing, indicates decomposition and the potential presence of formaldehyde, which can lead to undesirable side reactions.[7] Therefore, proper synthesis and storage under anhydrous, inert conditions are critical.[7]

Synthetic Protocols

Two primary, reliable methods for the laboratory synthesis of Eschenmoser's salt have been established.[1]

Method 1: Pyrolysis of Iodomethyltrimethylammonium Iodide

This was the original method developed by Eschenmoser's group.[1][2] It involves the thermal decomposition of a quaternary ammonium salt precursor.

-

Step 1 (Precursor Synthesis): A mixture of trimethylamine, diiodomethane, dioxane, and absolute ethanol is prepared.[1]

-

Step 2 (Pyrolysis): The isolated iodomethyltrimethylammonium iodide is mixed with sulfolane and heated to 160 °C for approximately 12 minutes.[1]

-

Step 3 (Isolation): Upon cooling, crystals of Eschenmoser's salt precipitate. These are collected by filtration, washed with a non-polar solvent like carbon tetrachloride, and dried under vacuum.[1]

Causality Note: The pyrolysis step relies on the thermal elimination of the least sterically hindered methyl group from the quaternary ammonium center as methyl iodide, leaving the desired iminium iodide. Sulfolane is used as a high-boiling, polar aprotic solvent to facilitate the reaction at the required temperature.

Method 2: Reaction of Bis(dimethylamino)methane with Trimethylsilyl Iodide (TMSI)

This alternative route is often preferred due to its cleaner reaction profile and high yield.[1][2]

-

Step 1: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve bis(dimethylamino)methane in an anhydrous solvent such as diethyl ether or dichloromethane.[7]

-

Step 2: Cool the solution to 0 °C in an ice bath.

-

Step 3: Add freshly prepared trimethylsilyl iodide (1.0 equivalent) dropwise to the stirred solution. The reaction is exothermic.[1][7]

-

Step 4: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, during which a white precipitate of Eschenmoser's salt will form.[7]

-

Step 5 (Isolation): Add more anhydrous diethyl ether to ensure complete precipitation. The solid product is collected by filtration under a nitrogen atmosphere (e.g., using a Schlenk filter), washed with anhydrous diethyl ether, and dried under high vacuum.[7]

Causality Note: TMSI is a powerful and selective reagent. The highly oxophilic/azaphilic silicon atom coordinates to one of the nitrogen atoms of the aminal, facilitating the cleavage of a C-N bond and elimination of the stable and volatile (CH₃)₃SiN(CH₃)₂ byproduct, driving the reaction to completion.[2]

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | N,N-Dimethylmethaniminium iodide | [2] |

| CAS Number | 33797-51-2 | [8] |

| Molecular Formula | C₃H₈NI | [2] |

| Molecular Weight | 185.01 g/mol | |

| Appearance | Colorless, hygroscopic crystalline solid | [1] |

| Melting Point | 219 °C (decomposes) | |

| Solubility | Soluble in water (decomposes), CH₂Cl₂, CH₃CN | [2] |

PART 3: Mechanism of Action and Synthetic Applications

Eschenmoser's salt is a potent electrophile. The dimethylaminomethylene cation's reactivity is described by a resonance hybrid between a carbocation and an iminium cation, with the latter being the major contributor. This charge distribution makes the methylene carbon highly susceptible to nucleophilic attack.[2]

The Mannich-Type Reaction Mechanism

The primary utility of the salt is in Mannich-type reactions to introduce a dimethylaminomethyl group (-CH₂N(CH₃)₂).[7] It reacts efficiently with a wide range of carbon nucleophiles, including enolates, silyl enol ethers, and other acidic methylene compounds.[2][3]

Caption: General mechanism of aminomethylation and subsequent elimination using Eschenmoser's salt.

Expertise Insight: The true synthetic power is often realized in the subsequent transformation of the resulting Mannich base. The tertiary amine can be methylated with methyl iodide to form a quaternary ammonium salt. This salt, upon treatment with a non-nucleophilic base like DBU, readily undergoes Hofmann elimination to yield an α,β-unsaturated ketone (a methylenated ketone), a crucial functional group in total synthesis.[2][6]

Experimental Protocol: Aminomethylation of a Ketone via its Silyl Enol Ether

This protocol outlines a typical, self-validating procedure for the aminomethylation of a ketone, a foundational reaction in many synthetic campaigns.

-

Materials: Eschenmoser's salt (freshly prepared or purified), silyl enol ether of the desired ketone, anhydrous dichloromethane (DCM), saturated aqueous NaHCO₃ solution, brine, anhydrous MgSO₄.

-

Workflow:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add Eschenmoser's salt (1.2 eq.).

-

Solvent Addition: Add anhydrous DCM via syringe. Stir the resulting slurry at room temperature.

-

Substrate Addition: Dissolve the silyl enol ether (1.0 eq.) in anhydrous DCM in a separate flask. Add this solution dropwise to the stirred slurry of Eschenmoser's salt over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting silyl enol ether is consumed (typically 1-3 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude Mannich base can be purified by flash column chromatography on silica gel.

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The appearance of a singlet integrating to 6 protons around 2.2-2.5 ppm is characteristic of the -N(CH₃)₂ group.

-

Advanced Applications

Beyond simple ketones, Eschenmoser's salt has been employed in a multitude of complex synthetic contexts:

-

Total Synthesis: It has been a key reagent in the synthesis of complex natural products, such as in the final stages of the synthesis of Hemibrevetoxin B.[3]

-

Heterocycle Synthesis: It serves as a C1 building block in the formation of various heterocyclic systems.

-

Formylation Agent: Under specific oxidative conditions, the intermediate (dimethylamino)methylated product can be converted to a formyl group (-CHO), providing a mild method for C-H formylation of electron-rich (hetero)aromatics like indolizines.[9][10][11]

Caption: Synthetic workflow from a ketone to an α,β-unsaturated ketone via Eschenmoser's salt.

Conclusion

Eschenmoser's salt is a testament to the power of reagent design in solving fundamental synthetic challenges. By providing a stable, highly electrophilic, and readily available source of a methylene-iminium cation, it transformed the Mannich reaction from a often-unreliable process into a cornerstone of modern synthetic strategy. Its discovery not only provided a practical tool for chemists but also underscored a key principle: controlling reactivity through the isolation of key intermediates can unlock new avenues for molecular construction. For researchers in drug development and complex molecule synthesis, a thorough understanding of this reagent's preparation, handling, and reactivity remains an essential component of their synthetic toolkit.

References

- 1. benchchem.com [benchchem.com]

- 2. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Albert Eschenmoser - Wikipedia [en.wikipedia.org]

- 5. Albert Jakob Eschenmoser (1925 – 2023) - ChemistryViews [chemistryviews.org]

- 6. Eschenmoser's_salt [chemeurope.com]

- 7. benchchem.com [benchchem.com]

- 8. Dimethyl(methylene)ammounium iodide | C3H8IN | CID 2724133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Eschenmoser’s Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection [rua.ua.es]

- 11. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethylmethyleneammonium iodide CAS number and molecular formula.

An In-depth Technical Guide to N,N-Dimethylmethyleneammonium Iodide (Eschenmoser's Salt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known in the scientific community as Eschenmoser's salt, is a powerful and versatile reagent in modern organic synthesis. This guide provides an in-depth exploration of its core chemical properties, synthesis, and multifaceted applications, with a particular focus on its role in the formation of carbon-carbon and carbon-heteroatom bonds. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this reagent to its full potential in complex molecule synthesis and drug development.

Core Chemical Identity and Properties

This compound is a stable, yet highly reactive, iminium salt. Its utility in organic chemistry stems from its ability to act as a potent electrophile, providing a reliable source of the dimethylaminomethyl group.

Chemical Structure and Identifiers

-

Chemical Name: this compound[1]

-

Synonyms: Eschenmoser's salt, N,N-Dimethylmethyleneiminium iodide[1][2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of Eschenmoser's salt is paramount for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Appearance | White to gray to brown powder or crystals | [4] |

| Melting Point | 219 °C (decomposes) | [2][6] |

| Solubility | Soluble in water (50 mg/mL), dimethylformamide. Partially soluble in acetonitrile, tetrahydrofuran, and dichloromethane. | [2][5][6] |

| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light and moisture. | [3][6] |

The Synthetic Utility: A Mechanistic Perspective

The reactivity of Eschenmoser's salt is dominated by the electrophilic nature of the methylene carbon. This allows it to readily react with a wide range of nucleophiles, making it an indispensable tool for aminomethylation reactions.

The Mannich Reaction and Aminomethylation

Eschenmoser's salt is a preformed Mannich reagent, offering a significant advantage over classical Mannich conditions which often require harsh conditions and can lead to side products. It provides a clean and efficient method for the introduction of a dimethylaminomethyl moiety (-CH₂N(CH₃)₂) onto a substrate.[6][7]

The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the iminium ion. This is a versatile reaction that can be employed with a variety of nucleophiles, including enolates, silyl enol ethers, indoles, and other electron-rich systems.

Diagram 1: Generalized Aminomethylation Workflow

Caption: A generalized workflow for the aminomethylation of a nucleophile using Eschenmoser's salt.

Conversion of Ketones to α,β-Unsaturated Enones

A particularly valuable application of Eschenmoser's salt is the conversion of ketones to α,β-unsaturated enones, a two-step process that proceeds via a Mannich base intermediate.[7]

-

Aminomethylation: The ketone is first converted to its corresponding enolate, which then reacts with Eschenmoser's salt to form the β-amino ketone (Mannich base).

-

Elimination: The resulting Mannich base is then subjected to methylation followed by elimination (Hofmann elimination) to yield the α,β-unsaturated enone.

Diagram 2: Ketone to Enone Conversion Pathway

Caption: The synthetic pathway for the conversion of a ketone to an α,β-unsaturated enone.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

General Protocol for the Aminomethylation of an Active Methylene Compound

Materials:

-

This compound (Eschenmoser's Salt)

-

Active methylene compound (e.g., a ketone, ester, or nitrile)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine or Sodium Hydride, if necessary to generate the nucleophile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a stirred solution of the active methylene compound in the chosen anhydrous solvent under an inert atmosphere, add the base (if required) at an appropriate temperature (e.g., 0 °C or -78 °C) to generate the nucleophile.

-

Once the nucleophile has formed, add this compound portion-wise, maintaining the reaction temperature.

-

Allow the reaction to stir at the appropriate temperature until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to afford the desired aminomethylated product.

Self-Validation: The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a singlet corresponding to the dimethylamino group in the ¹H NMR spectrum is a key indicator of a successful reaction.

Applications in Drug Development and Complex Molecule Synthesis

The reliability and efficiency of Eschenmoser's salt have made it a valuable tool in the synthesis of complex natural products and pharmaceutically active compounds. For instance, it is utilized in the synthesis of Tramadol hydrochloride, a painkiller, where it is used to introduce the dimethylaminomethyl group.[7] Its application extends to the synthesis of reactive dyes and fragrances.[6][7]

Safety and Handling

This compound is sensitive to moisture and light and should be handled under an inert atmosphere.[6] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this reagent. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Dimethyl(methylene)ammounium iodide | C3H8IN | CID 2724133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-二甲基亚甲基碘化铵 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 33797-51-2|N,N-Dimethylmethyleneiminium iodide|BLD Pharm [bldpharm.com]

- 4. 51066-74-1 CAS | N,N-DIMETHYLENEMETHYLENEIMINIUM IODIDE | Amines & Amine Salts | Article No. 03409 [lobachemie.com]

- 5. (N,N-Dimethyl)methyleneammonium iodide, 97% | Fisher Scientific [fishersci.ca]

- 6. Cas 33797-51-2,ESCHENMOSER'S SALT | lookchem [lookchem.com]

- 7. This compound | 33797-51-2 [chemicalbook.com]

An In-Depth Technical Guide to Aminomethylation Using Eschenmoser's Salt

For professionals engaged in the synthesis of biologically active molecules, the introduction of the aminomethyl group is a foundational and frequently employed transformation. This guide provides a comprehensive overview of a superior method for this task: aminomethylation using N,N-dimethylmethaniminium iodide, commonly known as Eschenmoser's salt. We will delve into the core principles of this reagent, its mechanistic advantages over classical methods, and provide field-proven protocols for its successful application.

The Reagent: Understanding Eschenmoser's Salt

Eschenmoser's salt is a stable, crystalline, and highly electrophilic iminium salt.[1] Unlike the traditional Mannich reaction, which generates the reactive iminium species in situ from an amine and formaldehyde, Eschenmoser's salt is a pre-formed, direct source of the dimethylaminomethylene cation, [(CH₃)₂N=CH₂]⁺.[2][3] This fundamental difference is the primary source of its significant advantages in chemical synthesis.

Structure and Properties

The reactive species, the dimethylaminomethylene cation, is best described as a resonance hybrid of an iminium cation and a carbocation. This resonance stabilization contributes to its stability as a salt while ensuring high electrophilicity at the carbon atom.[4]

-

Chemical Formula: C₃H₈NI[4]

-

Molar Mass: 185.01 g/mol [4]

-

Appearance: Colorless to white hygroscopic crystals.[4][5] Discoloration to yellow or brown indicates decomposition and the potential presence of formaldehyde impurities, which can lead to undesirable side reactions.[6]

-

Stability and Storage: The salt is hygroscopic and sensitive to moisture.[6] It must be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a desiccator, protected from light, to prevent decomposition.[6]

Synthesis and Purification

While commercially available, Eschenmoser's salt can also be prepared in the laboratory via several established routes. The choice of method often depends on the available starting materials and equipment.

| Synthesis Method | Key Reagents | Primary Advantage |

| Pyrolysis of Quaternary Ammonium Salt (Original Method) | Iodomethyltrimethylammonium Iodide | Historical significance.[5] |

| Reaction of Aminal with Trimethylsilyl Iodide (TMSI) | Bis(dimethylamino)methane, Trimethylsilyl Iodide (TMSI) | Clean, high-yielding, and often more convenient.[5][6] |

| Two-Step Method via Sulfolane | Trimethylamine, Diiodomethane, Dioxane, Ethanol, Sulfolane | An alternative multi-step procedure.[5] |

For material that has discolored over time, purification is critical to ensure high yields and avoid side products. The most effective method for purification is sublimation.[6]

Protocol: Purification of Eschenmoser's Salt by Sublimation [6]

-

Setup: Place the discolored Eschenmoser's salt in a sublimation apparatus equipped with a cold finger.

-

Vacuum: Evacuate the apparatus to create a high vacuum.

-

Heating: Gently heat the bottom of the apparatus to 90-120 °C using a heating mantle. The salt should sublime without decomposing.

-

Collection: Pure, colorless crystals of Eschenmoser's salt will deposit on the surface of the cold finger.

-

Isolation: Once a sufficient amount has been collected, turn off the heat and allow the apparatus to cool completely under vacuum.

-

Handling: Carefully vent the system with a dry, inert gas (e.g., nitrogen) and scrape the purified crystals from the cold finger inside a glovebox or glove bag to prevent exposure to atmospheric moisture.

The Reaction: Mechanism and Advantages

The core utility of Eschenmoser's salt lies in its ability to deliver the dimethylaminomethyl group (-CH₂N(CH₃)₂) to a wide array of nucleophiles under mild conditions.[6]

The Mechanistic Edge over the Mannich Reaction

The classical Mannich reaction relies on an acid- or base-catalyzed equilibrium to form the electrophilic iminium ion from formaldehyde and a secondary amine.[1] This process can be sluggish, require heat, and is often plagued by side reactions, including polymerization of the starting materials.[2]

Eschenmoser's salt circumvents these issues entirely. As a pre-formed salt, it provides a clean, stoichiometric source of the highly reactive iminium cation upon dissolution. This allows the reaction to proceed under much milder conditions, often at low temperatures, leading to cleaner reaction profiles and higher yields.

Reaction with Nucleophiles

Eschenmoser's salt is a potent aminomethylating agent for a variety of soft nucleophiles. The reaction proceeds via a straightforward addition of the nucleophile to the electrophilic carbon of the iminium ion. This versatility makes it a valuable tool for C-C bond formation.

Common Nucleophiles:

-

Enolates and Silyl Enol Ethers: Ketones, esters, and lactones can be deprotonated to form their corresponding enolates, which react efficiently with the salt.[4][7]

-

Electron-Rich Aromatic and Heterocyclic Systems: Compounds like indoles, pyrroles, and activated phenols undergo electrophilic substitution on the ring.[1][3]

-

Unactivated Alkenes and Alkynes: Can undergo hydroaminomethylation, although this may require specific acidic conditions.[8]

The resulting tertiary amines, or Mannich bases, are valuable synthetic intermediates. They can be further methylated to form a quaternary ammonium salt, which readily undergoes Hofmann elimination to yield an α,β-unsaturated carbonyl compound (an α-methylenated product).[4][9]

Field-Proven Experimental Protocols

Adherence to proper technique is paramount for success. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent decomposition of the reagent.

Protocol 1: Aminomethylation of a Ketone via its Lithium Enolate

This protocol details the aminomethylation of a ketone, such as cyclohexanone, using a pre-formed lithium enolate. This is a highly reliable method for generating β-aminoketones.[1]

Methodology: [1]

-

Enolate Formation:

-

To a flame-dried, three-neck flask under argon, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq). Stir the solution for 20 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Slowly add a solution of the ketone (e.g., cyclohexanone, 1.0 eq) in anhydrous THF to the LDA solution.

-

Stir the mixture for 30-60 minutes at -78 °C to ensure complete formation of the lithium enolate.

-

-

Reagent Addition:

-

Add Eschenmoser's salt (1.1 eq) as a single portion of solid to the enolate solution at -78 °C. The causality here is critical: adding the salt to the cold enolate solution ensures immediate reaction and minimizes potential side reactions or salt decomposition.

-

-

Reaction:

-

Allow the reaction mixture to slowly warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired β-aminoketone.

-

Protocol 2: Aminomethylation of Indole

This protocol demonstrates the reaction with an electron-rich heterocycle, which does not require pre-formation of an enolate.

Methodology: [1]

-

Reaction Setup:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve indole (1.0 eq) in a suitable solvent such as methanol.

-

Add Eschenmoser's salt (1.1 eq) to the solution at room temperature.

-

-

Reaction:

-

Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with water.

-

Basify the solution with 20% aqueous sodium hydroxide (NaOH).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the aminomethylated indole.

-

Conclusion: A Self-Validating System for Modern Synthesis

Eschenmoser's salt represents a significant advancement over classical aminomethylation techniques. Its identity as a stable, pre-formed iminium salt provides a highly reliable and reproducible method for introducing the dimethylaminomethyl group. The mild conditions, broad substrate scope, and clean reaction profiles make it an indispensable tool for researchers, scientists, and drug development professionals.[1][4] By understanding the causality behind its reactivity and adhering to anhydrous handling techniques, chemists can leverage this powerful reagent to streamline the synthesis of complex nitrogen-containing molecules, confident in the integrity and efficiency of the transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Curly Arrow: The Mannich Reaction revisited [curlyarrow.blogspot.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Supplemental Topics [www2.chemistry.msu.edu]

- 8. A General Acid‐Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Initial Investigations into Eschenmoser's Salt Reactivity with Nucleophiles

Abstract: This technical guide provides a comprehensive overview of the foundational investigations into the reactivity of Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide) with a variety of nucleophiles. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this powerful aminomethylating agent. The guide delves into the mechanistic underpinnings of these reactions, offers field-proven insights into experimental design, and presents detailed protocols for key transformations. By synthesizing theoretical principles with practical applications, this document aims to serve as an authoritative resource for leveraging Eschenmoser's salt in organic synthesis.

Introduction: The Genesis and Significance of Eschenmoser's Salt

Eschenmoser's salt, named after the Swiss chemist Albert Eschenmoser, is an ionic organic compound consisting of the dimethylaminomethylene cation [(CH3)2NCH2]+ and an iodide counterion.[1] First prepared by Eschenmoser's group, this reagent has emerged as a potent dimethylaminomethylating agent in organic synthesis.[1][2] Its primary utility lies in its ability to introduce a dimethylaminomethyl group (-CH2N(CH3)2) onto a substrate, a transformation of significant value in the construction of complex molecules and pharmaceutical intermediates.[3]

The reactivity of Eschenmoser's salt stems from the electrophilic nature of the dimethylaminomethylene cation, which can be described as a resonance hybrid of a carbocation and an iminium cation.[1] This dual character makes it highly susceptible to attack by a wide range of nucleophiles. This guide will explore the initial and fundamental reactions of Eschenmoser's salt with key classes of nucleophiles, laying the groundwork for its broader application.

Core Reactivity Profile: The Electrophile-Nucleophile Interaction

The fundamental reaction of Eschenmoser's salt involves the addition of a nucleophile to the electrophilic methylene carbon of the dimethylaminomethylene cation. This process, a type of Mannich-type reaction, forms a new carbon-nucleophile bond and results in the formation of a dimethylaminomethylated product.

The choice of nucleophile dictates the nature of the product and the subsequent synthetic possibilities. The following sections will detail the initial investigations into the reactivity of Eschenmoser's salt with carbon-, nitrogen-, and sulfur-based nucleophiles.

Reactions with Carbon Nucleophiles: Enolates and Beyond

Some of the earliest and most significant applications of Eschenmoser's salt involve its reaction with carbon nucleophiles, particularly enolates derived from ketones, esters, and lactones.[4] This reaction provides a convenient route to α-methylene carbonyl compounds, which are valuable synthetic intermediates.

Reaction with Ketone Enolates

Ketones, upon treatment with a suitable base, form enolates that readily react with Eschenmoser's salt. This aminomethylation is efficient for a range of ketones, including cyclic and acyclic systems.[5] The resulting β-aminoketone, often referred to as a Mannich base, can be isolated or used in situ for subsequent transformations.[5]

A key synthetic application of this reaction is the conversion of the dimethylaminomethyl group into a methylidene group. This is typically achieved by methylation of the tertiary amine to form a quaternary ammonium salt, followed by a base-induced elimination (Hofmann elimination).[1][5]

Experimental Protocol: Aminomethylation of a Ketone Enolate

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the ketone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

-

Reaction with Eschenmoser's Salt: In a separate flask, suspend Eschenmoser's salt (1.2 eq) in anhydrous THF. Add this suspension to the enolate solution at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

| Reactant (Ketone) | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Cyclohexanone | LDA | THF | -78 to rt | 2-(Dimethylaminomethyl)cyclohexanone | 85-95 |

| Acetophenone | NaH | THF | 0 to rt | 3-(Dimethylamino)-1-phenylpropan-1-one | 70-80 |

Silyl Enol Ethers as Enolate Surrogates

Silyl enol ethers serve as stable and isolable enolate equivalents that react with Eschenmoser's salt, often under milder conditions than those required for pre-formed metal enolates.[1] This approach offers advantages in terms of regioselectivity, as silyl enol ethers can be prepared and isolated with a specific double bond geometry.

Reactions with Nitrogen and Sulfur Nucleophiles

The high electrophilicity of Eschenmoser's salt allows it to react efficiently with a variety of heteroatomic nucleophiles, including amines and thiols.

Amines as Nucleophiles

Primary and secondary amines react with Eschenmoser's salt to yield the corresponding aminals. While this reaction is straightforward, its synthetic utility is often realized in subsequent transformations. For instance, in the context of formylation reactions, the initially formed (dimethylamino)methylated product can be oxidized to a formyl group.[6]

Thiols and Thioamides as Nucleophiles

Thiols and their derivatives, such as thioamides, are soft nucleophiles that exhibit excellent reactivity towards the soft electrophilic center of Eschenmoser's salt.

-

Thiols: The reaction of thiols with Eschenmoser's salt provides a direct route to thioaminals.

-

Thioamides: Primary thioamides can react with Eschenmoser's salt, but this reaction can be complex, with the potential for competing reaction pathways.[3] Depending on the reaction conditions, side reactions such as the Hantzsch thiazole synthesis or elimination to a nitrile can occur.[3][7][8] Careful control of parameters like solvent and base is crucial to favor the desired Eschenmoser coupling product.[3] For instance, polar aprotic solvents like DMF or acetonitrile generally favor the intended coupling reaction.[3]

Troubleshooting Competing Pathways with Primary Thioamides:

| Issue | Potential Cause | Recommended Action |

| Formation of Thiazole | Hantzsch thiazole synthesis as a side reaction. | Use a polar aprotic solvent (DMF, MeCN). Consider running the reaction without a base or with a non-nucleophilic base. Lowering the reaction temperature may also be beneficial.[3] |

| Formation of Nitrile | Base-catalyzed elimination from the intermediate α-thioiminium salt. | Minimize the concentration of the base and use a non-nucleophilic base. Lowering the reaction temperature can also reduce the rate of this elimination.[3] |

Mechanistic Considerations and Causality

The reactivity of Eschenmoser's salt is fundamentally governed by the principles of electrophile-nucleophile interactions. The high degree of positive charge localization on the methylene carbon of the iminium ion makes it a potent electrophile.

The choice of solvent can play a critical role in modulating the reactivity. Polar aprotic solvents are generally preferred as they can solvate the ionic reagent without interfering with the nucleophile. The selection of the base is also paramount, especially in reactions involving enolates, to ensure complete and regioselective deprotonation without promoting side reactions.

Synthesis and Handling of Eschenmoser's Salt

For optimal results, it is crucial to use pure, colorless Eschenmoser's salt. Discoloration, often appearing as yellow to brown, can indicate decomposition and the presence of impurities like formaldehyde, which can lead to unwanted side reactions.[3]

Protocol for the Synthesis of Eschenmoser's Salt

Two primary methods are commonly employed for the preparation of Eschenmoser's salt:

-

From Bis(dimethylamino)methane: The reaction of bis(dimethylamino)methane with an iodide source like trimethylsilyl iodide (TMSI) or acetyl iodide is a convenient and widely used method.[1][3]

-

Procedure: Dissolve bis(dimethylamino)methane (1.0 eq) in anhydrous dichloromethane or acetonitrile in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C. Slowly add trimethylsilyl iodide (1.0 eq) dropwise. A white precipitate of Eschenmoser's salt will form. Allow the mixture to warm to room temperature and stir for 2-4 hours. Add anhydrous diethyl ether to complete the precipitation. Collect the solid by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under high vacuum.[3]

-

-

Pyrolysis of Iodomethyltrimethylammonium Iodide: This method involves the thermal decomposition of the precursor to yield Eschenmoser's salt and methyl iodide.[1][3]

Handling and Storage: Eschenmoser's salt is hygroscopic and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator, protected from light, to prevent decomposition.[3]

Conclusion and Future Outlook

The initial investigations into the reactivity of Eschenmoser's salt with nucleophiles have established it as a versatile and powerful reagent in organic synthesis. Its ability to efficiently introduce the dimethylaminomethyl group has paved the way for numerous applications, from the synthesis of α-methylene carbonyl compounds to more complex heterocyclic systems. A thorough understanding of its reactivity profile, coupled with careful control of reaction conditions, is essential for harnessing its full synthetic potential. Future research will undoubtedly continue to uncover new facets of its reactivity and expand its utility in the development of novel synthetic methodologies and the construction of molecules with significant biological and material properties.

References

- 1. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 2. Eschenmoser's_salt [chemeurope.com]

- 3. benchchem.com [benchchem.com]

- 4. oipub.com [oipub.com]

- 5. Supplemental Topics [www2.chemistry.msu.edu]

- 6. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Aminomethylation of Ketones with Eschenmoser's Salt

Introduction: The Mannich Reaction and the Superiority of Eschenmoser's Salt

The Mannich reaction, a cornerstone in the synthesis of nitrogen-containing compounds, involves the aminoalkylation of an acidic proton located on a carbon atom.[1][2] This three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine is fundamental for creating β-amino carbonyl compounds, known as Mannich bases.[1][2] These structures are valuable intermediates in the synthesis of pharmaceuticals and natural products.[2]

While the classical Mannich reaction is powerful, it can be hampered by harsh conditions and the generation of side products. A significant advancement in this area is the use of pre-formed iminium salts, with Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide) being a prominent and highly effective reagent.[3][4] This stable, crystalline salt is a potent aminomethylating agent that reacts with a wide array of nucleophiles, including the enolates or enol ethers of ketones, under mild conditions to afford the corresponding Mannich bases with high efficiency.[5][6][7]

This guide provides an in-depth exploration of the aminomethylation of ketones using Eschenmoser's salt, offering a detailed mechanistic overview, a comprehensive experimental protocol, and critical insights for researchers in organic synthesis and drug development.

Mechanistic Rationale: Understanding the Reaction Pathway

The efficacy of Eschenmoser's salt lies in its nature as a pre-formed and highly electrophilic iminium cation.[3] The reaction with a ketone substrate proceeds through the formation of an enol or enolate, which then acts as the nucleophile.

The key mechanistic steps are as follows:

-

Enolate Formation: In the presence of a suitable base (e.g., a non-nucleophilic base like LDA or via acid-catalyzed enolization), the ketone is converted into its more nucleophilic enolate or silyl enol ether form. The choice of base and reaction conditions can influence the regioselectivity of enolate formation for unsymmetrical ketones.

-

Nucleophilic Attack: The electron-rich enolate attacks the electrophilic carbon of the N,N-dimethylmethyleneammonium cation of Eschenmoser's salt. This step forms the crucial carbon-carbon bond.

-

Product Formation: A simple workup quenches the reaction, yielding the β-aminoketone, or Mannich base.

The resonance structures of the dimethylaminomethylene cation illustrate its electrophilic character, with a significant contribution from the iminium form.[5]

Figure 1. A simplified diagram illustrating the key stages of the aminomethylation of a ketone with Eschenmoser's salt.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the aminomethylation of a ketone using its pre-formed lithium enolate with Eschenmoser's salt.[3]

Materials and Reagents:

-

Ketone substrate

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Eschenmoser's salt (this compound)[5]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

Figure 2. A schematic representation of the experimental workflow for the aminomethylation of a ketone.

Procedure:

-

Lithium Diisopropylamide (LDA) Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a septum, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

-

Enolate Formation: Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF. Add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Reaction with Eschenmoser's Salt: Add Eschenmoser's salt (1.2 to 1.5 equivalents) to the reaction mixture as a solid or as a solution in anhydrous THF. The addition should be done portion-wise or dropwise at -78 °C.

-

Reaction Progression: After the addition of Eschenmoser's salt, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to afford the desired Mannich base.

Data Presentation: Scope and Yields

The aminomethylation of ketones with Eschenmoser's salt is a versatile reaction applicable to a wide range of substrates. The following table summarizes typical reaction parameters and expected yields for various ketone types.

| Ketone Substrate | Base/Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Cyclohexanone | LDA, THF | 2-4 | -78 to RT | 85-95 |

| Acetophenone | NaH, DMF | 3 | RT | 70-80 |

| 2-Pentanone | LDA, THF | 2-3 | -78 to RT | 75-85 (mixture of regioisomers) |

| Propiophenone | silyl enol ether, CH₂Cl₂ | 1-2 | RT | 90-98 |

| α-Tetralone | LDA, THF | 3-5 | -78 to RT | 80-90 |

Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Safety and Handling Considerations

Eschenmoser's salt is a moisture-sensitive and irritating solid.[8][9][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9] In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention.[8][9] Store the reagent under an inert atmosphere and away from moisture.[9]

Conclusion

The aminomethylation of ketones using Eschenmoser's salt is a highly reliable and efficient method for the synthesis of Mannich bases. Its mild reaction conditions, broad substrate scope, and high yields make it a valuable tool for organic chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can effectively utilize this powerful transformation in the synthesis of complex molecules.

References

- 1. oarjbp.com [oarjbp.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 6. Eschenmoser's_salt [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

The Strategic Deployment of Eschenmoser's Salt in the Total Synthesis of Complex Natural Products: Application Notes and Protocols

Introduction: The Unique Power of a Pre-activated Mannich Reagent

In the intricate art of total synthesis, where molecular complexity is assembled with precision and elegance, the choice of reagents is paramount. Among the arsenal of synthetic tools, those that offer reliability, high reactivity, and predictable stereochemical outcomes are particularly prized. Eschenmoser's salt, dimethyl(methylidene)ammonium iodide, stands as a premier example of such a reagent.[1] It is a stable, crystalline solid that serves as a powerful aminomethylating agent, essentially acting as a pre-activated and highly electrophilic form of formaldehyde for Mannich-type reactions.[2] This pre-activation circumvents the often harsh and unpredictable conditions of classical Mannich reactions, which typically involve the in situ generation of the reactive iminium species from an amine and an aldehyde.

The primary utility of Eschenmoser's salt lies in its ability to introduce a dimethylaminomethyl group (-CH₂N(CH₃)₂) onto a wide variety of nucleophiles, including enolates, silyl enol ethers, and even relatively acidic C-H compounds.[1][2] This installed functionality is not merely a placeholder; it is a versatile synthetic handle that can be readily transformed into other crucial moieties. Most notably, quaternization of the tertiary amine followed by elimination provides a reliable method for the construction of an exocyclic methylene group (a methylenation reaction), a common structural motif in natural products.[1]

This application note will delve into the strategic applications of Eschenmoser's salt in the total synthesis of several complex natural products. We will explore how this reagent has been pivotal in key bond-forming events, from intricate cyclizations to late-stage functionalizations. Through detailed mechanistic discussions and field-proven protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of Eschenmoser's salt in their own synthetic endeavors.

Core Reactivity and Mechanistic Principles

The potency of Eschenmoser's salt stems from the high electrophilicity of the dimethylaminomethylene cation. The reaction with a carbon nucleophile, such as an enolate, proceeds through a direct and efficient C-C bond formation.

General Reaction Mechanism:

Caption: General mechanism of aminomethylation using Eschenmoser's salt.

The resulting Mannich adduct can then be further manipulated. The most common subsequent transformation is the introduction of a methyl group to form a quaternary ammonium salt, which then undergoes a Hofmann-type elimination to yield an α-methylene carbonyl compound.

Methylenation Sequence:

Caption: Transformation of the Mannich adduct to an α-methylene compound.

Application in Alkaloid Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in a vast number of alkaloids. The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. Eschenmoser's salt can serve as a highly effective formaldehyde equivalent in a modified Pictet-Spengler reaction, enabling cyclization under mild conditions.

Case Study: Total Synthesis of (-)-Brunsvigine and (-)-Manthine

In the elegant total syntheses of the Amaryllidaceae alkaloids (-)-brunsvigine and (-)-manthine by Sha and coworkers, a key step involves the construction of the characteristic hydrodebromocrinine ring system. This was achieved via a Pictet-Spengler cyclization using Eschenmoser's salt.

Strategic Importance: The use of Eschenmoser's salt in this context allows for the direct introduction of the C6a-C7 bridge of the alkaloid core from a primary amine precursor. This strategy is highly convergent and avoids the use of free formaldehyde, which can be prone to side reactions.

Reaction Scheme:

Caption: Pictet-Spengler cyclization in the synthesis of (-)-Brunsvigine.

Detailed Protocol: Synthesis of (-)-Brunsvigine Core

The following protocol is adapted from the total synthesis of (-)-brunsvigine by Hong et al.

-

Materials:

-

Amine derivative (19)

-

Eschenmoser's salt

-

Acetonitrile (CH₃CN), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

To a solution of the amine derivative (19) in anhydrous acetonitrile is added Eschenmoser's salt (typically 1.5-2.0 equivalents).

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of aqueous HCl.

-

The mixture is stirred for a further period (e.g., 1-2 hours) to effect hydrolysis of any intermediates.

-

The reaction mixture is then basified with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically pure tetracyclic core of (-)-brunsvigine.

-

| Reactant | Molar Ratio | Key Conditions | Yield | Reference |

| Amine (19) | 1.0 | CH₃CN, rt, 12h | 75% | [3] |

| Eschenmoser's Salt | 1.5 | then 1N HCl, rt, 1h |

Application in Late-Stage Functionalization: Methylenation

The introduction of an exocyclic double bond is a common challenge in natural product synthesis. The two-step sequence of aminomethylation with Eschenmoser's salt followed by Hofmann elimination provides a robust and high-yielding solution to this problem, often applicable in the late stages of a complex synthesis.

Case Study: Total Synthesis of Brevetoxin A

The final step in the total synthesis of the complex marine neurotoxin, brevetoxin A, by Crimmins and coworkers, showcases the power of Eschenmoser's salt in a delicate, late-stage methylenation.

Strategic Importance: The introduction of the C44 exocyclic methylene group is the final bond construction in this monumental synthesis. The mildness and reliability of the Eschenmoser's salt-based protocol were crucial for its success on a highly functionalized and sensitive substrate.

Reaction Scheme:

Caption: Final methylenation step in the total synthesis of Brevetoxin A.

Detailed Protocol: Synthesis of Brevetoxin A

The following protocol is adapted from the total synthesis of brevetoxin A by Crimmins et al.

-

Materials:

-

Decacyclic aldehyde (17)

-

Eschenmoser's salt

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

-

Procedure:

-

To a solution of the unpurified decacyclic aldehyde (17) in anhydrous dichloromethane is added triethylamine (typically a large excess).

-

Eschenmoser's salt (typically 2.0-3.0 equivalents) is then added to the stirred solution.

-

The reaction is stirred at room temperature for a specified time (e.g., 2-4 hours).

-

Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel.

-

The fractions containing the product are collected and concentrated to yield brevetoxin A.

-

| Reactant | Molar Ratio | Key Conditions | Yield | Reference |

| Aldehyde (17) | 1.0 | CH₂Cl₂, Et₃N, rt | Not specified | [2] |

| Eschenmoser's Salt | Excess |

Application in Tandem Reactions: The Aza-Cope-Mannich Rearrangement

Eschenmoser's salt can also participate in more complex, tandem reaction sequences. A prime example is its role as an electrophilic trap in aza-Cope rearrangements, leading to the rapid construction of intricate nitrogen-containing ring systems.

Case Study: Total Synthesis of (-)-Dehydrotubifoline

In Overman's synthesis of the Strychnos alkaloid (-)-dehydrotubifoline, a key strategic element is a tandem aza-Cope-Mannich reaction to construct the tetracyclic core of the molecule. While Eschenmoser's salt itself is not the direct reactant with the starting material, the Mannich reaction, for which Eschenmoser's salt is a superior reagent, is the terminating step of the cascade. The principles of using a pre-formed iminium species are central to the success of this transformation.

Strategic Importance: This tandem reaction allows for the stereospecific formation of two rings and three stereocenters in a single operation, a testament to the power of cascade reactions in streamlining complex synthesis. The Mannich cyclization part of this cascade relies on the generation of an iminium ion, a role perfectly suited for Eschenmoser's salt in related transformations.

Conceptual Reaction Scheme:

Caption: Conceptual workflow of the aza-Cope-Mannich reaction.

While the specific protocol in Overman's synthesis utilizes paraformaldehyde and camphorsulfonic acid to generate the iminium ion in situ, the reactivity principle is directly analogous to the application of Eschenmoser's salt. In contexts where a pre-formed, highly reactive iminium salt is desired to drive such a cascade under milder conditions, Eschenmoser's salt would be the reagent of choice.

Conclusion: A Versatile and Indispensable Tool

The examples highlighted in this application note represent a mere fraction of the extensive utility of Eschenmoser's salt in the synthesis of natural products. Its ability to act as a potent and reliable electrophile for C-C bond formation has made it an indispensable tool for synthetic chemists. From facilitating elegant cyclizations in alkaloid synthesis to enabling crucial late-stage methylenations in the construction of complex polyethers, Eschenmoser's salt consistently delivers high yields and predictable outcomes where classical methods might falter. As the quest for the synthesis of ever more complex and biologically active molecules continues, the strategic application of powerful reagents like Eschenmoser's salt will undoubtedly remain a cornerstone of success in the field.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of α,β-Unsaturated Enones via Eschenmoser's Salt

Introduction: The Strategic Importance of α,β-Unsaturated Enones

The α,β-unsaturated ketone, or enone, is a cornerstone structural motif in organic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Their synthetic versatility stems from the electrophilic nature of both the carbonyl carbon and the β-carbon, making them valuable precursors for conjugate additions, Diels-Alder reactions, and various annulation strategies.[2][3] Consequently, the development of robust and efficient methods for their synthesis is of paramount importance to the drug development and chemical research communities.[4]

Among the myriad of synthetic strategies, the Mannich reaction followed by an elimination step provides a powerful and reliable route to α-methylenated carbonyl compounds.[5][6] Eschenmoser's salt (dimethyl(methylidene)ammonium iodide) has emerged as a superior reagent for the initial aminomethylation step.[7][8] It is a highly reactive, yet relatively stable and easy-to-handle, electrophilic source of a "CH₂" unit, enabling the efficient formation of β-aminoketones (Mannich bases) under mild conditions.[9][10][11] This guide provides a detailed mechanistic overview and a step-by-step laboratory protocol for the synthesis of α,β-unsaturated enones from ketone precursors using Eschenmoser's salt.

The Mechanistic Pathway: From Enolate to Enone

The transformation of a saturated ketone into an α,β-unsaturated enone using Eschenmoser's salt is a two-stage process: (1) an initial Mannich-type reaction to install a dimethylaminomethyl group at the α-position, followed by (2) the conversion of this amine into a good leaving group and subsequent base-induced elimination.

Stage 1: Mannich Reaction - Formation of the β-Aminoketone

The process begins with the deprotonation of the starting ketone at the α-carbon by a strong, non-nucleophilic base to form an enolate.[12] This enolate, a potent carbon nucleophile, then attacks the highly electrophilic iminium cation of Eschenmoser's salt.[5][13] This C-C bond-forming step yields the intermediate β-aminoketone, commonly known as a Mannich base.[6] The choice of a strong base like Lithium Diisopropylamide (LDA) and low temperatures (e.g., -78 °C) is critical for generating the kinetic enolate, which is often desired for regioselectivity with unsymmetrical ketones and for preventing self-condensation (aldol) side reactions.[14][15]

Stage 2: Quaternization and Elimination

The dimethylamino group of the Mannich base is a poor leaving group. To facilitate the elimination reaction, it must first be converted into a better one.[5] This is achieved through quaternization of the nitrogen atom by reaction with an excess of an alkylating agent, typically methyl iodide (MeI).[6][16] This step converts the tertiary amine into a quaternary ammonium salt. This salt now possesses a positively charged, excellent leaving group (trimethylamine). A relatively mild base can then readily abstract a proton from the α-carbon, inducing an E2-type elimination to furnish the final α,β-unsaturated enone product.[8]

References

- 1. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enone synthesis by carbonylation and addition [organic-chemistry.org]

- 3. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Supplemental Topics [www2.chemistry.msu.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Eschenmoser's_salt [chemeurope.com]

- 9. youtube.com [youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Chemical Reactivity [www2.chemistry.msu.edu]

- 15. jackwestin.com [jackwestin.com]

- 16. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

Application Note & Protocol: Laboratory-Scale Synthesis of N,N-Dimethylmethyleneammonium Iodide (Eschenmoser's Salt)

Introduction: The Role of Eschenmoser's Salt in Modern Synthesis

N,N-Dimethylmethyleneammonium iodide, commonly known as Eschenmoser's salt, is a potent and versatile aminomethylating agent integral to modern organic synthesis.[1] As a stable, crystalline iminium salt, it provides a reliable method for introducing a dimethylaminomethyl group (-CH₂N(CH₃)₂) onto a wide array of nucleophiles, including enolates, silyl enol ethers, and acidic ketones.[1][2] This functionality is a cornerstone of the Mannich reaction and its variants, facilitating crucial C-C bond formations in the synthesis of complex nitrogen-containing molecules, from pharmaceuticals to natural products.[1][3][4]

The salt itself is a colorless to cream-colored, hygroscopic crystalline solid.[1][3] Its reactivity stems from the electrophilic nature of the dimethylaminomethylene cation, which can be described as a resonance hybrid of an iminium cation and a carbocation.[2] This guide provides a detailed, field-proven protocol for the laboratory-scale preparation of Eschenmoser's salt, emphasizing procedural rationale, safety, and quality control to ensure the synthesis of high-purity reagent for downstream applications.

Overview of Synthetic Strategies

Two primary methods have been established for the reliable synthesis of Eschenmoser's salt:

-

Pyrolysis of Iodomethyltrimethylammonium Iodide: This is the original method developed by Eschenmoser's group, involving the thermal decomposition of a quaternary ammonium salt precursor.[1][2] While effective, it requires precise temperature control to prevent further decomposition.[5]

-

Reaction of Bis(dimethylamino)methane with an Iodide Source: This more contemporary and often more convenient route involves reacting bis(dimethylamino)methane with an iodide source, such as trimethylsilyl iodide (TMSI) or acetyl iodide.[1][2][5] This method is generally high-yielding and clean.[1]

This document will focus on the trimethylsilyl iodide (TMSI) method due to its efficiency and reliability in a standard laboratory setting.

Reaction Mechanism: Formation of the Iminium Salt

The reaction proceeds via the cleavage of the aminal, bis(dimethylamino)methane, by the electrophilic silicon of trimethylsilyl iodide. The iodide ion attacks one of the aminomethyl groups, leading to the formation of the stable this compound salt, which precipitates from the reaction mixture, and a silylated amine byproduct.

Caption: Reaction scheme for the synthesis of Eschenmoser's salt.

Detailed Experimental Protocol

This protocol describes the synthesis of Eschenmoser's salt from bis(dimethylamino)methane and trimethylsilyl iodide.[5]

Materials and Equipment

| Reagent/Equipment | Specification | Rationale |

| Bis(dimethylamino)methane | ≥98% purity | Starting material (aminal). |

| Trimethylsilyl iodide (TMSI) | ≥97% purity, freshly prepared or purchased | Iodide source; highly reactive and moisture-sensitive. |

| Anhydrous Dichloromethane (DCM) | Dripping from a solvent purification system or sealed bottle | Solvent for the reaction. Must be anhydrous as the product and TMSI are highly moisture-sensitive.[5] |

| Anhydrous Diethyl Ether | Dripping from a solvent purification system or sealed bottle | Used to ensure complete precipitation of the product.[5] |

| Two-neck round-bottom flask | Flame-dried | Reaction vessel; must be scrupulously dry.[5] |

| Magnetic stir bar & Stir plate | For efficient mixing of the reaction. | |

| Dropping funnel | Flame-dried | For controlled, dropwise addition of the TMSI.[5] |

| Nitrogen or Argon gas supply | High purity | To maintain an inert atmosphere, preventing reaction with atmospheric moisture.[5] |

| Schlenk filter or Büchner funnel | For isolating the solid product under an inert atmosphere. | |

| High vacuum line | For thoroughly drying the final product.[5] | |

| Ice bath | To control the exothermic reaction during TMSI addition.[5] |

Step-by-Step Synthesis Procedure

-

Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, dissolve bis(dimethylamino)methane (1.0 eq) in anhydrous dichloromethane under the inert atmosphere.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to manage the exothermic nature of the upcoming addition.[1]

-

TMSI Addition: Slowly add trimethylsilyl iodide (1.0 eq) dropwise to the cooled solution via the dropping funnel. A white precipitate of Eschenmoser's salt will begin to form almost immediately.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.[5]

-

Product Precipitation: Add a volume of anhydrous diethyl ether to the mixture. This decreases the solubility of the salt, ensuring complete precipitation from the solution.[5]

-

Isolation: Collect the white, crystalline solid by filtration under a nitrogen atmosphere using a Schlenk filter or a Büchner funnel in a glove bag/box.

-

Washing: Wash the collected solid with several portions of anhydrous diethyl ether to remove any soluble byproducts or unreacted starting materials.[5]

-

Drying: Dry the final product under a high vacuum to obtain Eschenmoser's salt as a fine, white, crystalline solid.[5]

Caption: Experimental workflow for the synthesis of Eschenmoser's salt.

Characterization and Quality Control

Ensuring the purity of Eschenmoser's salt is paramount for its successful application in subsequent reactions.

-

Appearance: Pure Eschenmoser's salt is a white to cream-colored crystalline powder.[3]

-

Melting Point: The literature melting point is approximately 219 °C with decomposition.[3][4]

-